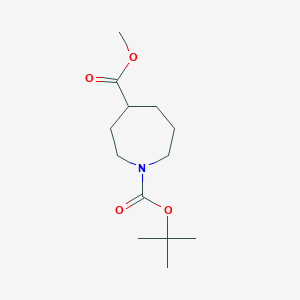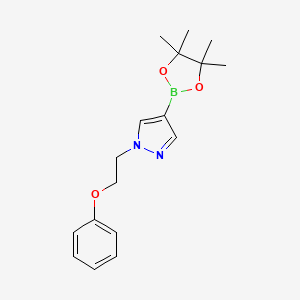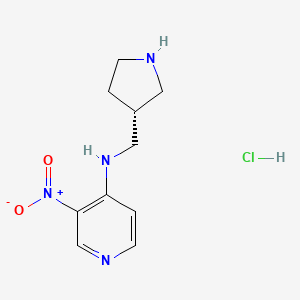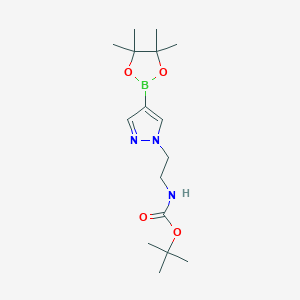![molecular formula C20H24ClN5O B1402389 7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride CAS No. 1361112-69-7](/img/structure/B1402389.png)
7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom . It’s used widely in medicinal chemistry to obtain compounds for the treatment of human diseases . The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
The compound you’re interested in, known by its chemical names “7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride” and “11-benzyl-5-pyrrolidin-2-yl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride”, has potential applications in various scientific research fields. Below is a comprehensive analysis focusing on unique applications:
Pharmacological Research
This compound’s structure suggests potential for pharmacological exploration. Its pyrrolidinyl and tetraaza-cyclopenta[b]naphthalen moieties could be of interest in the development of new therapeutic agents. For instance, analogs of this compound might be studied for their kinase inhibition properties, which could lead to new treatments for diseases where kinase activity is dysregulated .
Drug Design and Optimization
The compound’s complex structure, featuring multiple nitrogen atoms, makes it a candidate for drug design and optimization studies. It could serve as a scaffold for creating more potent and selective inhibitors of specific enzymes or receptors within cellular pathways .
Mechanism of Action
properties
IUPAC Name |
11-benzyl-5-pyrrolidin-2-yl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O.ClH/c26-20-15-13-24(12-14-5-2-1-3-6-14)10-8-16(15)22-19-11-18(23-25(19)20)17-7-4-9-21-17;/h1-3,5-6,11,17,21,23H,4,7-10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUQTFBZCYBERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)






![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)



